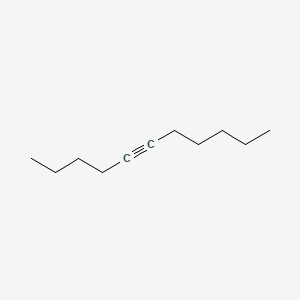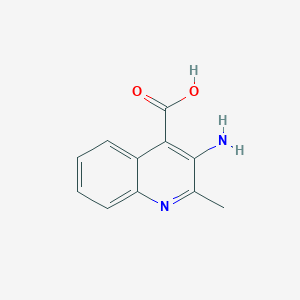
5-Undecyne
Overview
Description
5-Undecyne is a chemical compound with the molecular formula C11H20 . It has a molecular weight of 152.2765 . The IUPAC Standard InChI for 5-Undecyne is InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3-9H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of 5-Undecyne is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
5-Undecyne has a molecular weight of 152.2765 . The boiling point of 5-Undecyne is 471 K .Scientific Research Applications
Pharmacokinetics and Metabolism in Drug Research
5-Undecyne's role in drug discovery and development can be explored through the lens of pharmacokinetics and metabolism. This approach is vital in the development of therapeutic agents, involving understanding how a drug is absorbed, distributed, metabolized, and excreted in the body. The insights from such studies contribute to optimizing drug efficacy and safety (Lin & Lu, 1997).
PET Imaging and Drug Research
The use of Positron Emission Tomography (PET) in drug research, including substances like 5-Undecyne, offers a direct assessment of pharmacokinetic and pharmacodynamic events in humans and animals. This technology can play a significant role in determining effective drug doses, understanding drug interactions, and evaluating the duration of drug action (Fowler et al., 1999).
Drug Discovery and the Role of Chemistry
5-Undecyne's contribution to drug discovery is also shaped by the evolving role of chemistry in pharmaceutical research. The integration of molecular biology and genomic sciences is increasingly significant, highlighting the need for a deeper understanding of molecular mechanisms and the genetic basis of diseases, which can guide the use of compounds like 5-Undecyne (Drews, 2000).
Systems Pharmacology
In systems pharmacology, the role of compounds like 5-Undecyne can be examined in the context of cellular networks, providing insights into their effects and interactions within complex biological systems. This field is crucial for identifying new drug targets and understanding the systemic effects of drugs (Berger & Iyengar, 2011).
Animal Research and Drug Evaluation
Animal research remains an essential aspect of evaluating drugs like 5-Undecyne. Understanding the ethical, methodological, and reporting standards in animal research is key to the development of effective and safe pharmaceuticals (Kilkenny et al., 2010).
Safety and Hazards
5-Undecyne is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place . In case of fire, CO2, dry chemical, or foam should be used for extinction .
properties
IUPAC Name |
undec-5-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQLDBSWBBKOCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177482 | |
| Record name | 5-Undecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Undecyne | |
CAS RN |
2294-72-6 | |
| Record name | 5-Undecyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Undecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Undecyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















